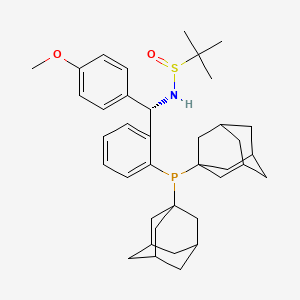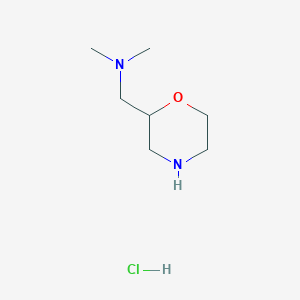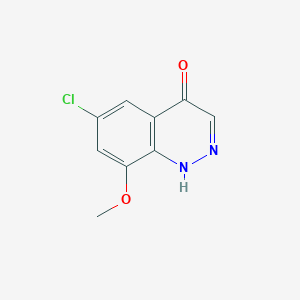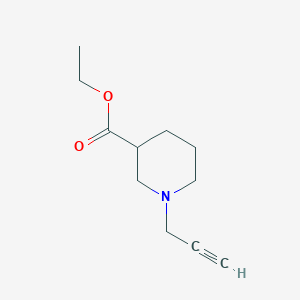
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with 2-methylphenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amides and acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilic nature, making it a suitable candidate for reactions with nucleophiles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride include:
2,2,2-trifluoro-N-phenylethanecarbonimidoyl chloride: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
2,2,2-trifluoro-N-(4-methylphenyl)ethanecarbonimidoyl chloride: The methyl group is positioned differently on the phenyl ring, affecting its chemical properties.
2,2,2-trifluoro-N-(2-chlorophenyl)ethanecarbonimidoyl chloride:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various research applications .
Eigenschaften
Molekularformel |
C9H7ClF3N |
|---|---|
Molekulargewicht |
221.60 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3N/c1-6-4-2-3-5-7(6)14-8(10)9(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
FHAFGVPXPVEATM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)



![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)






